Acetrizoic acid

概要

説明

イルソグラジンは、主に抗潰瘍薬として使用されるホスホジエステラーゼ阻害剤です。 粘膜保護作用が知られており、消化性潰瘍病や急性胃炎の治療に役立ちます 。 化合物の化学式はC9H7Cl2N5で、モル質量は256.09 g/molです .

準備方法

イルソグラジンの合成には、非プロトン性極性溶媒中で塩基触媒の存在下、2,5-ジクロロベンゾニトリルとジシアノジアミドを縮合反応させることが含まれます。 この反応により、中間体が生成され、これを再結晶化してイルソグラジンマレイン酸塩を生成します 。 工業的生産方法は、収率と純度が高いため効率的で、大規模用途に適しています .

化学反応の分析

イルソグラジンは、次のようなさまざまな化学反応を起こします。

酸化: イルソグラジンは特定の条件下で酸化を受ける可能性がありますが、詳細な酸化経路は十分に文書化されていません。

還元: イルソグラジンに関する還元反応はあまり一般的ではありません。

科学研究への応用

イルソグラジンは、幅広い科学研究で応用されています。

化学: ホスホジエステラーゼ阻害剤に関する研究のモデル化合物として使用されます。

生物学: イルソグラジンは、細胞間コミュニケーションと粘膜保護への影響について研究されています。

科学的研究の応用

Key Applications

-

Radiographic Imaging :

- X-ray Contrast Agent : Acetrizoic acid was predominantly used for various X-ray imaging techniques, including:

- Nephrotropic Properties :

Safety and Toxicity Concerns

Despite its effectiveness as a contrast agent, this compound was associated with significant safety concerns:

- Nephrotoxicity : Reports indicated that it could cause acute kidney injury and other renal complications, leading to its eventual withdrawal from clinical use .

- Adverse Reactions : Patients experienced hypersensitivity reactions and neurological complications, prompting healthcare providers to seek safer alternatives with lower toxicity profiles .

Comparison with Modern Contrast Agents

| Feature | This compound | Modern Agents (e.g., Iohexol) |

|---|---|---|

| Osmolality | High | Lower |

| Nephrotoxicity Risk | Significant | Reduced |

| Iodine Content | High (3 iodine atoms) | Moderate |

| Administration Route | Intravenous | Intravenous/Oral |

| Clinical Use | Limited (withdrawn) | Widely used |

Case Study 1: Renal Imaging

In early applications, this compound was used in renal imaging studies to assess kidney function through pyelography. However, numerous cases reported acute kidney injury post-administration, leading to increased scrutiny and research into safer alternatives.

Case Study 2: Angiographic Procedures

This compound facilitated angiographic evaluations of cerebral vasculature. Despite initial success in visualizing vascular structures, follow-up studies revealed a correlation between its use and adverse neurological outcomes.

作用機序

イルソグラジンは、ホスホジエステラーゼアイソザイムを非選択的に阻害することにより、細胞内サイクリックアデノシン3',5'-モノホスフェート(cAMP)含量を増加させます。この作用により、内因性一酸化窒素によって部分的に仲介される胃の細胞保護作用が誘発されます。 化合物また、ギャップ結合による細胞間コミュニケーションを促進し、活性酸素の生成を阻害します .

類似化合物の比較

イルソグラジンは、オメプラゾールやゲファルネートなどの他の粘膜保護剤と比較されることがよくあります。オメプラゾールはプロトンポンプ阻害剤であるのに対し、イルソグラジンは粘膜保護因子を強化することによって作用します。 ゲファルネートは、別の粘膜保護剤ですが、臨床研究ではイルソグラジンよりも効果が低いことが示されています 。類似化合物には、以下が含まれます。

オメプラゾール: 胃酸の分泌を抑制するために使用されるプロトンポンプ阻害剤です。

ゲファルネート: イルソグラジンと比べて効果が低い粘膜保護剤です.

類似化合物との比較

Irsogladine is often compared with other mucosal protective agents like omeprazole and gefarnate. Unlike omeprazole, which is a proton pump inhibitor, irsogladine works by enhancing mucosal protective factors. Gefarnate, another mucosal protective agent, is less effective than irsogladine in clinical studies . Similar compounds include:

Omeprazole: A proton pump inhibitor used to reduce stomach acid.

Gefarnate: A mucosal protective agent with less efficacy compared to irsogladine.

生物活性

Acetrizoic acid, also known as diatrizoate, is a contrast agent commonly used in medical imaging procedures, particularly in radiography and computed tomography (CT) scans. Its primary function is to enhance the visibility of internal structures in imaging studies. Beyond its application in diagnostics, this compound exhibits various biological activities that have garnered attention in recent research.

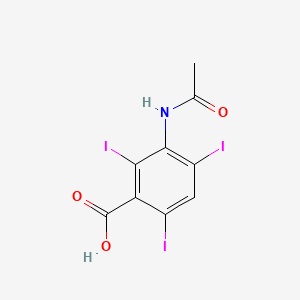

Chemical Structure and Properties

This compound is a water-soluble iodinated compound, which contributes to its effectiveness as a contrast medium. Its chemical structure includes two carboxylic acid groups and multiple iodine atoms, which are responsible for its radiopacity. The molecular formula is CHINO.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. While primarily recognized for its role as a contrast agent, it has shown potential against various pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, suggesting a dual role in both diagnostic and therapeutic applications.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Neurotoxicity and Safety Profile

The neurotoxic effects of iodinated contrast media, including this compound, have been a subject of investigation. Studies suggest that while generally safe, there are instances where adverse neurological effects may occur, particularly in patients with pre-existing conditions or those receiving high doses.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic potential of this compound by measuring its effects on brain uptake and toxicity in animal models. Results indicated that while there was some degree of neurotoxicity observed at elevated doses, the clinical implications were minimal for standard diagnostic use .

In Vivo Studies

In vivo studies have explored the pharmacokinetics and biodistribution of this compound. These studies reveal that after administration, this compound is rapidly distributed throughout the body, with significant concentrations found in organs such as the liver and kidneys. This distribution pattern is crucial for understanding both its imaging capabilities and potential systemic effects.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Peak plasma concentration | 30 minutes post-administration |

| Elimination route | Renal |

The biological activity of this compound can be attributed to several mechanisms:

- Iodine Content : The high iodine content enhances X-ray absorption, making it effective as a contrast agent while potentially contributing to its antimicrobial properties.

- Cell Membrane Interaction : this compound may disrupt bacterial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that iodinated compounds can induce oxidative stress in microbial cells.

特性

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOGSFBXBWBTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022549 | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85-36-9 | |

| Record name | Acetrizoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetrizoic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETRIAZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?

A1: this compound significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.

Q2: What are the adverse effects associated with the use of this compound as a contrast agent?

A2: this compound, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the this compound group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.

Q3: Has this compound found applications beyond its role as a contrast agent?

A3: Interestingly, research has explored the use of this compound in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting this compound into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []

Q4: What analytical techniques are employed for the detection and quantification of this compound?

A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within this compound. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining this compound concentrations, even within complex matrices. []

Q5: Are there any documented cases of this compound causing adverse drug reactions?

A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to this compound and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。